1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antibacterial properties
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been shown to inhibit cyclo-oxygenase (cox) enzymes, specifically cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This results in decreased inflammation and pain, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby affecting the biochemical pathway involved in inflammation and pain .
Result of Action
The compound’s action results in decreased production of prostaglandins, leading to reduced inflammation and pain . Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide typically involves the reaction of 6-chloro-1,3-benzothiazole with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) and a catalyst like piperidine . The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The key steps involve C-N bond formation via epoxide aminolysis and nucleophilic substitution of 2-chlorobenzothiazole . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
Uniqueness
1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide stands out due to its unique combination of the benzothiazole and pyrrolidine moieties, which confer distinct biological activities. Its specific structure allows for targeted interactions with molecular pathways involved in inflammation and pain, making it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c13-7-3-4-8-10(6-7)18-12(15-8)16-5-1-2-9(16)11(14)17/h3-4,6,9H,1-2,5H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVIVYJZYTYJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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